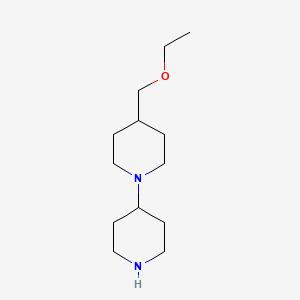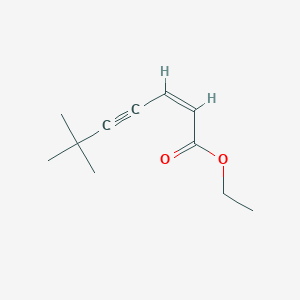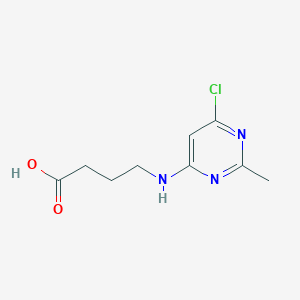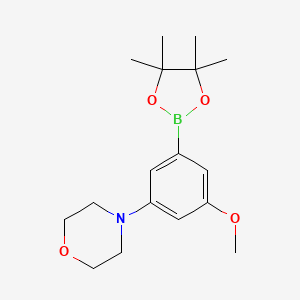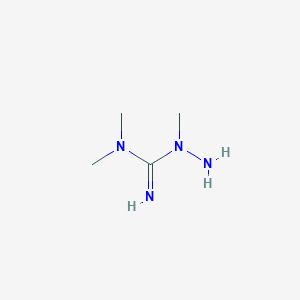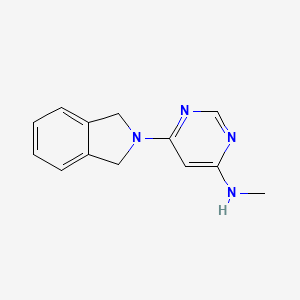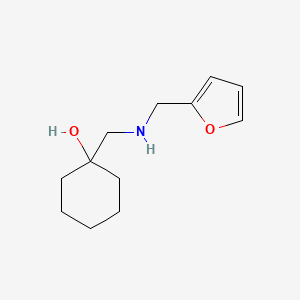![molecular formula C12H13N3S B13348713 2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine](/img/structure/B13348713.png)
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine is a heterocyclic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water, which allows for high yield and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like t-BuOOH.
Reduction: Typically involves hydrogenation or the use of reducing agents.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the thienopyridine core.
Scientific Research Applications
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
- 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline
- 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)aniline
Uniqueness
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine is unique due to its specific thienopyridine core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H13N3S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H13N3S/c13-10-2-1-5-14-12(10)15-6-3-11-9(8-15)4-7-16-11/h1-2,4-5,7H,3,6,8,13H2 |
InChI Key |
NABIOXBZFICDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=C(C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




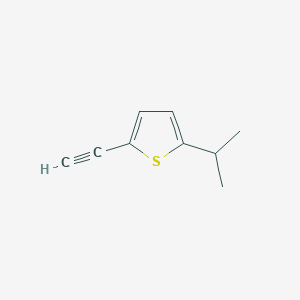
![[3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
